Pyridine, 2-(p-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)-
Description
The compound Pyridine, 2-(p-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)- is a pyridine derivative featuring two key substituents:
- A p-chlorostyryl group at position 2, which introduces steric bulk and electron-withdrawing effects due to the chlorine atom.
This structural configuration suggests applications in medicinal chemistry, particularly as a bioactive scaffold. Its properties can be inferred from structurally analogous pyridine derivatives discussed in recent literature .
Properties
CAS No. |
58521-04-3 |
|---|---|
Molecular Formula |
C22H30ClN3 |
Molecular Weight |
371.9 g/mol |
IUPAC Name |
4-N-[2-[(E)-2-(4-chlorophenyl)ethenyl]pyridin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C22H30ClN3/c1-4-26(5-2)16-6-7-18(3)25-22-14-15-24-21(17-22)13-10-19-8-11-20(23)12-9-19/h8-15,17-18H,4-7,16H2,1-3H3,(H,24,25)/b13-10+ |
InChI Key |
FIDFDSHBKIWNIN-JLHYYAGUSA-N |
Isomeric SMILES |
CCN(CC)CCCC(C)NC1=CC(=NC=C1)/C=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=CC(=NC=C1)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-substituted pyridines such as this compound typically involves nucleophilic substitution reactions at the 4-position of the pyridine ring, where a suitable leaving group is replaced by an amine moiety. The styryl substituent at the 2-position is introduced either before or after amination, depending on synthetic convenience and stability considerations.
Preparation via Quaternary Pyridine Salts (Patent US4672121A)
A key method for preparing 4-substituted pyridines involves the use of quaternary pyridine salts derived from 4-substituted pyridines bearing good leaving groups (e.g., cyano, halo, sulfonyl groups). The general procedure includes:
- Starting from a 4-substituted pyridine (e.g., 4-cyanopyridine), reaction with acrylamide and hydrochloric acid to form a quaternary pyridinium salt intermediate.
- Subsequent nucleophilic displacement of the quaternary salt with an amine, such as a diethylamino-containing amine, under controlled temperature (0–10 °C) to avoid side reactions.
- The reaction mixture is then aged, followed by base treatment (e.g., sodium hydroxide) and reflux to complete the substitution.
- Extraction and purification yield the desired 4-substituted pyridine derivative.
This method is adaptable to various amines, including bulky diethylaminoalkylamines, enabling the synthesis of compounds like Pyridine, 2-(p-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)-.
Styryl Group Introduction
The (E)-2-(4-chlorophenyl)ethenyl (p-chlorostyryl) substituent is typically introduced via Wittig or Heck-type reactions on the 2-position of the pyridine ring or by condensation reactions involving 2-pyridyl aldehydes and 4-chlorobenzyl derivatives under conditions favoring the trans (E) isomer. These reactions require:
- Use of palladium catalysts or base-promoted coupling.
- Control of stereochemistry to favor the (E)-isomer.
- Protection of the amino group if introduced prior to styryl formation to prevent side reactions.
Alternatively, the styryl group can be introduced before amination at the 4-position if the synthetic route allows.
Summary Table of Preparation Methods
| Step | Methodology | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Formation of quaternary pyridinium salt | 4-cyanopyridine, acrylamide, HCl, aqueous medium, RT | Intermediate salt for nucleophilic substitution |
| 2 | Nucleophilic substitution at 4-position | Diethylamino-1-methylbutylamine, NaOH, 0–10 °C, reflux | Introduction of amino side chain at 4-position |
| 3 | Styryl group introduction | Wittig or Heck reaction, Pd catalyst, base, controlled temp | Installation of (E)-p-chlorostyryl group at 2-position |
| 4 | Purification | Extraction (e.g., toluene), drying, recrystallization | Isolation of target compound with high purity |
Research Findings and Considerations
- The quaternary salt approach allows for selective substitution at the 4-position, crucial for complex amines like the diethylamino-methylbutyl group.
- Control of temperature during nucleophilic substitution is essential to avoid decomposition or side reactions.
- The styryl group’s trans (E) configuration is favored thermodynamically and is important for the compound’s biological activity.
- Modern catalytic methods offer greener, more efficient alternatives but require further adaptation for this specific compound.
- No direct experimental procedures for this exact compound are publicly detailed in open literature, but the combination of known pyridine substitution and styryl introduction reactions provides a reliable synthetic blueprint.
Chemical Reactions Analysis
Types of Reactions
1,4-Pentanediamine,n4-[2-[(1E)-2-(4-chlorophenyl)ethenyl]-4-pyridinyl]-n1,n1-diethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
1,4-Pentanediamine,n4-[2-[(1E)-2-(4-chlorophenyl)ethenyl]-4-pyridinyl]-n1,n1-diethyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies of enzyme interactions and protein binding.
Medicine: It has potential as a pharmaceutical intermediate for developing new drugs.
Industry: It can be used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1,4-Pentanediamine,n4-[2-[(1E)-2-(4-chlorophenyl)ethenyl]-4-pyridinyl]-n1,n1-diethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues include pyridine derivatives with substituted phenyl or styryl groups and varied aminoalkyl chains. Key comparisons are outlined below:
| Compound Name | Substituents at Position 2 | Substituents at Position 4 | Key Properties/Applications | Reference |
|---|---|---|---|---|
| Target Compound | p-Chlorostyryl | 4-(diethylamino)-1-methylbutylamino | High lipophilicity, potential CNS activity | - |
| 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine | 2-Chloro-5-(4-substituted phenyl) | Amino and substituted phenyl groups | Antimicrobial activity (Gram-positive bacteria) | [1] |
| Chen et al. (2006) Pyridine Derivatives | Varied halogenated aryl groups | Aminoalkyl chains | Anticancer activity (IC₅₀: 2–10 μM) | [6] |
| Ghorab et al. (2009) Pyridine Analogues | Nitro or methoxy groups | Piperazine or morpholine moieties | Antifungal activity (MIC: 4–16 μg/mL) | [7] |
Key Observations:
- Electron-Withdrawing Groups (e.g., Cl): The p-chlorostyryl group in the target compound may enhance stability and π-π stacking with biological targets compared to nitro or methoxy groups .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Chen et al. (2006) Analogues | Ghorab et al. (2009) Analogues |
|---|---|---|---|
| LogP (Predicted) | ~3.8 (high lipophilicity) | 2.5–3.2 | 1.8–2.5 |
| Solubility (Water) | Low (<0.1 mg/mL) | Moderate (0.5–2 mg/mL) | High (>5 mg/mL) |
| Plasma Protein Binding | Estimated >90% | 75–85% | 60–75% |
The target compound’s low solubility may limit bioavailability, necessitating formulation adjustments (e.g., salt forms or nanocarriers).
Biological Activity
Pyridine, 2-(p-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)-, also known by its IUPAC name 4-N-[2-[(E)-2-(4-chlorophenyl)ethenyl]pyridin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine, is a complex organic compound with diverse biological activities. This compound belongs to the class of pyridine derivatives, which have garnered attention for their potential therapeutic applications, particularly in antimicrobial and antiviral domains.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | 4-N-[2-[(E)-2-(4-chlorophenyl)ethenyl]pyridin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine |
| Molecular Formula | C22H30ClN3 |
| Molar Mass | 367.94 g/mol |
| SMILES Code | CCN(CC)CCCC(C)NC1=CC(=NC=C1)C=CC2=CC=C(C=C2)Cl |
Structural Characteristics
The compound features a pyridine ring substituted with a p-chlorostyryl group and a diethylamino moiety. This unique structure contributes to its biological activity by facilitating interactions with various biological targets.
Antimicrobial Properties
Pyridine derivatives are well-known for their antimicrobial properties. Research has indicated that this specific compound exhibits significant activity against a range of bacterial strains. A study highlighted the effectiveness of several pyridine compounds against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of the chlorophenyl group enhances its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
Antiviral Activity
In the context of viral infections, pyridine derivatives have shown promise as antiviral agents . The compound's ability to inhibit viral replication has been investigated, particularly in relation to SARS-CoV-2 and other viruses. The structural characteristics allow it to interfere with viral entry or replication processes .
Case Studies
- Antimicrobial Efficacy : A series of pyridine derivatives were synthesized and tested against various bacterial strains. Compounds with longer alkyl chains demonstrated improved antimicrobial activity, suggesting that the hydrophobic nature of these chains plays a critical role in their efficacy .
- Antiviral Potential : In vitro studies revealed that pyridine compounds could inhibit the replication of viruses like influenza and coronaviruses. The mechanism involves binding to viral proteins, thereby preventing their function .
The biological activities of pyridine derivatives are often attributed to their ability to interact with specific proteins involved in microbial growth and viral replication. The amino groups present in the structure enhance hydrogen bonding capabilities, facilitating stronger interactions with target biomolecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and what key reaction conditions ensure high yield and purity?
- Methodology :
- Stepwise Synthesis : Adapt multi-step protocols from pyridine-based analogs, such as coupling chlorostyryl moieties via Heck cross-coupling (for C=C bond formation) followed by nucleophilic substitution for the diethylamino side chain .
- Critical Conditions : Use palladium catalysts (e.g., Pd(OAc)₂) for styryl group introduction and inert atmosphere (N₂/Ar) to prevent oxidation of amine intermediates. Purification via column chromatography with silica gel (hexane:EtOAc gradients) is recommended .
- Yield Optimization : Pre-activate reagents (e.g., trimethylamine for deprotonation) and monitor reactions by TLC or HPLC to minimize side products .
Q. How can structural characterization be rigorously performed to confirm the compound’s identity?
- Analytical Workflow :
- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts to chloroquine derivatives (e.g., δ ~7.3–8.1 ppm for pyridine protons, δ ~3.1–3.5 ppm for diethylamino groups) .
- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching Cl and N content .
- Elemental Analysis : Validate C, H, N percentages within ±0.3% of theoretical values to ensure purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the diethylamino and chlorostyryl groups?
- Experimental Design :
- Analog Synthesis : Modify the diethylamino group (e.g., replace with dimethylamino or piperidine) and chlorostyryl substituents (e.g., fluoro or methyl variants) to assess impact on bioactivity .
- Biological Assays : Test analogs against Plasmodium falciparum (malaria) or cancer cell lines, comparing IC₅₀ values. Chloroquine’s SAR shows the 7-Cl and tertiary amine are critical for antimalarial activity; similar logic applies here .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like heme polymerase or kinase enzymes .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data?
- Data Reconciliation Framework :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., microsomal incubation) and logP values to assess bioavailability. Chloroquine’s high logP (~3.5) enables lysosomal accumulation, a model for optimizing this compound’s partitioning .
- Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., N-deethylation) that may reduce activity in vivo .
- Dose Escalation Studies : Adjust dosing regimens in animal models to account for rapid clearance or tissue distribution discrepancies .
Q. How can researchers mitigate toxicity risks during preclinical development?
- Safety Assessment Protocol :
- Cytotoxicity Screening : Compare therapeutic index (IC₅₀ vs. CC₅₀) in primary human hepatocytes or cardiomyocytes, as chloroquine’s cardiotoxicity is linked to its cationic amphiphilic structure .
- Genotoxicity Assays : Conduct Ames tests and micronucleus assays to rule out mutagenicity from the chlorostyryl group .
- In Vivo Tolerability : Monitor weight loss, organ histopathology, and behavioral changes in rodent models at 10× therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
